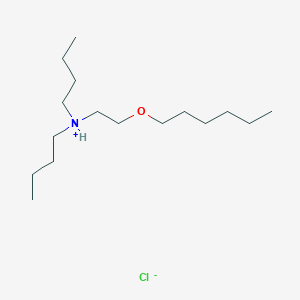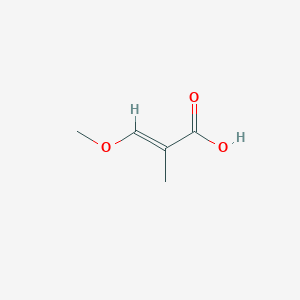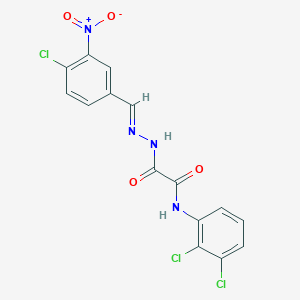
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite a mouthful, so let’s break it down. It’s a purine derivative with a hydrazine moiety and a phenoxyethyl group.
- The structure consists of a purine core (similar to adenine and guanine) with additional substituents.
- The (E)-8 indicates the geometry of the double bond.
- The compound likely has interesting biological properties due to its hybrid structure.
準備方法
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
- Researchers might explore variations of hydrazine coupling reactions, followed by functionalization of the purine core.
化学反応の分析
Oxidation: The compound could undergo oxidation at various positions (e.g., the methoxy group or the phenoxyethyl side chain).
Reduction: Reduction of the hydrazine group could yield interesting intermediates.
Substitution: The phenoxyethyl group could be substituted with other functional groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use hydrides.
Major Products: Without experimental data, we can’t pinpoint exact products, but derivatives with modified substituents are likely.
科学的研究の応用
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or nucleic acids.
Medicine: Assessing its pharmacological properties, such as anticancer or antiviral activity.
Industry: If scalable synthesis methods are developed, it could find applications in drug development or materials science.
作用機序
- This requires experimental data, but we can speculate:
Molecular Targets: It might interact with enzymes, receptors, or nucleic acids due to its hybrid structure.
Pathways: It could affect cell signaling, metabolism, or gene expression.
類似化合物との比較
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other purine derivatives or hydrazine-containing compounds.
Remember, this compound’s detailed investigation would require lab work and collaboration among chemists, biologists, and pharmacologists
特性
分子式 |
C22H22N6O4 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+ |
InChIキー |
JUHYQYURUVGCBN-OEAKJJBVSA-N |
異性体SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003400.png)

![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)



![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)


![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)

